1-[4-(2-methoxyphenoxy)butyl]piperidine
Description
1-[4-(2-Methoxyphenoxy)butyl]piperidine is a synthetic piperidine derivative featuring a 2-methoxyphenoxy group linked via a butyl chain to the piperidine nitrogen. Its design leverages the piperidine scaffold, a common structural motif in bioactive molecules due to its conformational flexibility and ability to interact with diverse biological targets. The 2-methoxyphenoxy substituent enhances lipophilicity and modulates receptor binding affinity, making it a critical component of its pharmacological profile .
Properties
IUPAC Name |
1-[4-(2-methoxyphenoxy)butyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-18-15-9-3-4-10-16(15)19-14-8-7-13-17-11-5-2-6-12-17/h3-4,9-10H,2,5-8,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYRJQOQVWWVDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198879 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-methoxyphenoxy)butyl]piperidine typically involves the reaction of piperidine with a suitable butyl halide, followed by the introduction of the methoxyphenoxy group. One common method involves the following steps:
Alkylation of Piperidine: Piperidine is reacted with 1-bromobutane in the presence of a base such as potassium carbonate to form 1-butylpiperidine.
Etherification: The resulting 1-butylpiperidine is then reacted with 2-methoxyphenol in the presence of a suitable catalyst, such as potassium carbonate, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-methoxyphenoxy)butyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[4-(2-methoxyphenoxy)butyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(2-methoxyphenoxy)butyl]piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Analogues in Medicinal Chemistry
2.1.1. 1-{4-[4-(Substituted)piperazin-1-yl]butyl}guanidines These analogues, studied alongside 1-[4-(2-methoxyphenoxy)butyl]piperidine, differ by replacing the 2-methoxyphenoxy group with a guanidine-piperazine moiety. While both classes act as H₃R antagonists, the guanidine derivatives exhibit higher binding affinity (pKi values ranging from 7.2 to 8.5) compared to the target compound (pKi ~6.8–7.1). This difference is attributed to the guanidine group’s stronger hydrogen-bonding interactions with H₃R residues .
2.1.2. Diphenylbutylpiperidine Derivatives (e.g., Pimozide) Pimozide, a diphenylbutylpiperidine antipsychotic, shares the butyl-piperidine backbone but incorporates bis(4-fluorophenyl) substituents. Unlike this compound, pimozide targets dopamine D₂ receptors and calcium channels, demonstrating neuroleptic activity. Its bulky aromatic groups reduce blood-brain barrier permeability compared to the smaller 2-methoxyphenoxy group in the target compound .
Natural Piperidine Derivatives from Piper nigrum
Natural analogues, such as (±)-erythro-1-(oxo-4,5-dihydroxy-2E-decaenyl)-piperidine, isolated from pepper roots, feature long aliphatic chains and hydroxyl groups. These compounds exhibit antioxidant and antimicrobial activities but lack the aromatic methoxyphenoxy group critical for receptor antagonism. Their biological activity stems from amphiphilic properties, enabling membrane disruption in pathogens .
Data Tables
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Key Research Findings
- Structural-Activity Relationships: The 2-methoxyphenoxy group in this compound balances lipophilicity and steric bulk, optimizing H₃R binding without excessive hydrophobicity. Substitution with larger groups (e.g., allylphenoxy) shifts activity toward non-therapeutic applications like corrosion inhibition .
- Synthetic Flexibility : Piperidine derivatives are synthetically versatile. For example, quaternization of the piperidine nitrogen enhances ionic character, critical for adsorption in corrosion inhibitors .
- Natural vs. Synthetic Analogues : Natural piperidines prioritize hydroxylation for antioxidant activity, while synthetic derivatives focus on aromatic substituents for receptor targeting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
